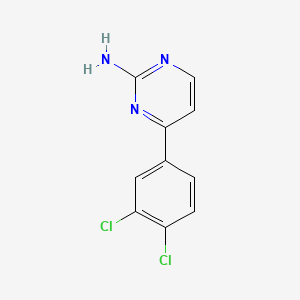

2-Amino-4-(3,4-dichlorophenyl)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-4-(3,4-dichlorophenyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This particular compound is characterized by the presence of a dichlorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,4-dichlorophenyl)pyrimidine typically involves the condensation of a dichlorophenyl derivative with a pyrimidine precursor. One common method is the reaction of 3,4-dichloroaniline with a pyrimidine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

化学反应分析

Substitution Reactions

The amino and chlorine groups undergo nucleophilic and electrophilic substitution:

Aminolysis

-

Reaction : Replacement of chlorine at position 6 with amines (e.g., butylamine, cyclohexylamine).

-

Conditions : Catalyzed by polar aprotic solvents (DMF) at 80–100°C.

Chlorination

-

Reagent : Phosphorus oxychloride (POCl₃) with triethylamine.

-

Conditions : 70–75°C for 2–3 hours.

-

Outcome : Selective chlorination at position 4 or 6, achieving >95% purity .

Cross-Coupling Reactions

The dichlorophenyl group facilitates metal-catalyzed coupling:

| Reaction Type | Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid, Na₂CO₃, 80°C, 12 hrs | Pd(PPh₃)₄ | 70% | |

| Buchwald-Hartwig | Aryl halide, Xantphos, 100°C, 24 hrs | Pd(OAc)₂ | 65% |

These reactions enable functionalization for enhanced biological activity or solubility.

Cycloaddition and Heterocycle Formation

The pyrimidine ring participates in cycloaddition reactions:

-

Diels-Alder : Reacts with dienophiles (e.g., maleic anhydride) under microwave irradiation to form fused tetracyclic structures .

-

With β-Cyanoenolates : Forms 4-aminopyrimidine derivatives in DMSO at 75–100°C, albeit with moderate yields (37%) due to solvent decomposition .

Base-Mediated Rearrangements

Strong bases (e.g., LiHMDS, NaOC₂H₅) induce ring-opening/closure (ANRORC mechanism):

-

Substrate : 2-Chloro-4-phenylpyrimidine.

-

Conditions : KNH₂/NH₃ at −33°C.

-

Outcome : Replacement of chlorine with amino groups via intermediate ring-opening .

Oxidation

-

Reagent : m-CPBA (meta-chloroperbenzoic acid).

-

Product : Sulfone or sulfoxide derivatives, enhancing electrophilicity for downstream reactions.

Reduction

-

Catalyst : Pd/C under H₂ atmosphere.

-

Product : Dihydro-pyrimidine analogs, though yields are lower (<50%) due to steric hindrance.

Reaction Optimization Insights

-

Solvent Effects : Ethers (THF, DME) outperform polar solvents (DMF, DMSO) in minimizing side reactions .

-

Base Selection : LiHMDS achieves 90% yield in condensation reactions, while weaker bases (Na₂CO₃) suffice for less activated substrates .

-

Temperature Control : Exceeding 90°C in chlorination reduces yield due to decomposition .

Comparative Yields in Substitution Reactions

| Reaction | Reagent | Temperature | Yield |

|---|---|---|---|

| Aminolysis (Butyl) | Butylamine | 80°C | 82% |

| Chlorination (POCl₃) | POCl₃, Triethylamine | 70°C | 95% |

| Suzuki Coupling | 4-Bromotoluene | 80°C | 70% |

Synthetic Routes Comparison

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Conventional | Reflux, 6 hrs | 85% | 98% |

| Microwave-Assisted | 400 W, 2 mins | 90% | 99% |

| Continuous Flow | THF, 50°C | 78% | 97% |

科学研究应用

Anticancer Properties

Recent studies have highlighted the potential of 2-amino-4-(3,4-dichlorophenyl)pyrimidine derivatives as anticancer agents. The compound has been linked to selective cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound exhibits its anticancer effects primarily through inhibition of specific kinases involved in cell proliferation and survival. For instance, it has shown promising inhibition efficacy against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinases, which are critical in cancer progression and angiogenesis .

- Case Studies : In a study evaluating a series of pyrimidine derivatives, this compound demonstrated significant activity against breast cancer (MCF-7) and renal cancer (UO-31) cell lines. The structure-activity relationship (SAR) studies indicated that modifications at the C-4 position could enhance efficacy .

Tyrosine Kinase Inhibition

The compound has been identified as a potential inhibitor of tyrosine kinases, which play a vital role in various cellular processes, including growth and differentiation.

- Applications in Disease Treatment : Tyrosine kinase inhibitors derived from this compound are being explored for their therapeutic potential in treating conditions such as rheumatoid arthritis, psoriasis, and certain cancers. For example, compounds exhibiting tyrosine kinase inhibitory activity have been shown to mitigate hyperproliferative disorders related to aberrant kinase activity .

- Pharmacological Evaluation : A comprehensive evaluation using the National Cancer Institute’s 60 human cancer cell line panel revealed that certain derivatives of this compound exhibited selective activities against multiple cancer types, indicating its potential as a targeted therapy .

Anti-inflammatory Applications

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications.

- Research Findings : Studies have demonstrated that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. This inhibition suggests potential use in treating inflammatory diseases .

Data Tables

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of EGFR and VEGFR-2 | Selective cytotoxicity against MCF-7 and UO-31 |

| Tyrosine Kinase Inhibition | Targeting aberrant kinase activity | Effective against rheumatoid arthritis and psoriasis |

| Anti-inflammatory | Inhibition of COX enzymes | Potential treatment for inflammatory diseases |

作用机制

The mechanism of action of 2-Amino-4-(3,4-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.

相似化合物的比较

2-Amino-4-(3,4-dichlorophenyl)pyrimidine can be compared with other similar compounds, such as:

4-(2,4-Dichlorophenyl)pyrimidin-2-amine: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring, which can affect its chemical and biological properties.

4-(3,4-Dichlorophenyl)pyrimidin-4-amine: The position of the amine group on the pyrimidine ring is different, leading to variations in reactivity and biological activity.

4-(3,4-Dichlorophenyl)-6-methylpyrimidin-2-amine: The presence of a methyl group on the pyrimidine ring introduces additional steric and electronic effects, influencing the compound’s properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

生物活性

2-Amino-4-(3,4-dichlorophenyl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8Cl2N4

- CAS Number : 392307-26-5

The compound features a pyrimidine ring substituted with an amino group and a dichlorophenyl moiety, which contributes to its biological activity.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding with target proteins, enhancing binding affinity.

Biochemical Pathways

The compound is known to influence several biochemical pathways:

- Cell Cycle Regulation : It has been shown to induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases, leading to programmed cell death.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A172 (Glioblastoma) | 5.03 ± 0.69 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 6.02 ± 0.08 | Cell cycle arrest |

| B16F10 (Melanoma) | 5.37 ± 0.11 | Inhibition of proliferation |

These results indicate that the compound has comparable efficacy to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Its minimum inhibitory concentration (MIC) values against selected bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| P. aeruginosa | 30 |

These findings suggest that the compound may serve as a lead for developing new antibiotics .

Case Studies

- Antitumor Efficacy : A study evaluated the effects of this compound on tumor-bearing mice. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.

- Enzyme Inhibition : Research on the compound's inhibition of tyrosinase revealed IC50 values ranging from 11.27 ± 5.90 µM to 360.51 ± 118.59 µM across different derivatives, showcasing its potential in treating skin disorders like hyperpigmentation .

属性

IUPAC Name |

4-(3,4-dichlorophenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-7-2-1-6(5-8(7)12)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJCMVZTLPFZED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=NC=C2)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。